molecular formula C21H22N2O4S B1669806 Dansyl-L-phenylalanine CAS No. 1104-36-5

Dansyl-L-phenylalanine

Cat. No. B1669806
CAS RN: 1104-36-5
M. Wt: 398.5 g/mol
InChI Key: GPIOGTIFRDHWSB-SFHVURJKSA-N
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Description

Dansyl-L-phenylalanine is used for the preparation of N-sulfonylamino acid derivatives as metalloproteinase inhibitors . It is a white powder .


Synthesis Analysis

Dansyl-L-phenylalanine can be synthesized from L-Phenylalanine . A study showed that total complexation by α-acid glycoprotein (AGP) can discriminate between enantiomers of dansyl-d,l-phenylalanine .


Molecular Structure Analysis

The molecular formula of Dansyl-L-phenylalanine is C21H22N2O4S . Its molecular weight is 398.5 g/mol . The IUPAC name is (2 S )-2- [ [5- (dimethylamino)naphthalen-1-yl]sulfonylamino]-3-phenylpropanoic acid .


Chemical Reactions Analysis

Dansyl-L-phenylalanine can be used in the analysis of amino acids by chemical derivatization and liquid chromatography-mass spectrometry (LC-MS) . It can inhibit alkaline phosphatase activity of CIAP efficiently and specifically .


Physical And Chemical Properties Analysis

Dansyl-L-phenylalanine is a white powder . Its molecular weight is 398.5 g/mol . The IUPAC name is (2 S )-2- [ [5- (dimethylamino)naphthalen-1-yl]sulfonylamino]-3-phenylpropanoic acid .

Scientific Research Applications

Metabolic Engineering and Biosynthesis

  • Production of L-Phenylalanine : Research shows that L-Phenylalanine, an important amino acid in food and medicinal applications, can be efficiently produced through metabolic engineering. For instance, studies in E. coli have identified key enzymes in the phenylalanine biosynthesis pathway, leading to improved yields (Ding et al., 2016).
  • Fungal and Plant Phenylalanine Ammonia-lyase : Another study highlights the essential role of phenylalanine in plant secondary metabolism and wood formation in conifers, providing insights into genetic manipulation and transcriptional regulation of these pathways (Pascual et al., 2016).

Biosensors and Detection Methods

  • Electrochemical Sensors for Phenylalanine Detection : Electrochemical sensors and biosensors are being developed for the detection of phenylalanine in biological fluids. This is crucial for diagnosing conditions like phenylketonuria and monitoring overall health status (Dinu & Apetrei, 2020).
  • Fluorescence Optical Spectrally Resolved Sensors : Molecularly imprinted polymers (MIPs) with fluorescence detection are used for the sensitive detection of dansyl-L-phenylalanine, demonstrating potential applications in chemical sensing (Harz et al., 2011).

Enzyme Activity and Inhibition Studies

  • Fluorescent Derivatives for Enzyme Active Sites : Dansyl-derivatives of phenylalanine have been used to introduce fluorescent groups into enzyme active centers, providing insights into enzyme function and inhibition (Schoellmann, 2009)2. Inhibition Effects on Enzymes : Studies demonstrate that dansyl-L-phenylalanine can selectively inhibit certain enzymes, such as calf intestinal alkaline phosphatase, offering insights into enzyme inhibition mechanisms (Li et al., 2009).

Safety And Hazards

It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye when handling Dansyl-L-phenylalanine . Use of personal protective equipment and ensuring adequate ventilation is recommended .

Future Directions

A study has shown that the computationally-calculated binding free energy values for Dansyl enantiomers binding to poly (SULV) are in agreement with the enantiomeric order produced in experimental MEKC studies . This could be a potential area for future research.

properties

IUPAC Name

(2S)-2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O4S/c1-23(2)19-12-6-11-17-16(19)10-7-13-20(17)28(26,27)22-18(21(24)25)14-15-8-4-3-5-9-15/h3-13,18,22H,14H2,1-2H3,(H,24,25)/t18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPIOGTIFRDHWSB-SFHVURJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NC(CC3=CC=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dansyl-L-phenylalanine

CAS RN

1104-36-5
Record name Dansyl-L-phenylalanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1104-36-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[[5-(dimethylamino)-1-naphthyl]sulphonyl]-3-phenyl-L-alanine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.878
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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